

Application Note: Stereoselective Synthesis of Fluorinated Azepane Scaffolds

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Compound of Interest

Compound Name:	<i>tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate</i>
CAS No.:	1823834-07-6
Cat. No.:	B1446249

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Protocol Series: Advanced Heterocyclic Chemistry for Drug Discovery

Executive Summary

The azepane (hexamethyleneimine) ring is a privileged pharmacophore found in diverse bioactive natural products (e.g., Balanol) and synthetic therapeutics (e.g., HDAC inhibitors, JAK2 inhibitors).[1][2] However, the seven-membered ring possesses high conformational flexibility, often resulting in high entropic penalties during protein-ligand binding.

The introduction of fluorine into the azepane scaffold serves a dual purpose:

- **Metabolic Stability:** Blocking oxidative metabolism at labile C-H sites.
- **Conformational Locking:** Utilizing the gauche effect and transannular C-F...N⁺ interactions to restrict the ring into defined low-energy conformations, thereby pre-organizing the ligand for receptor binding.

This guide details the stereoselective synthesis of (4S)-fluoroazepan-2-one and related derivatives using a Ring-Closing Metathesis (RCM) strategy. Unlike direct fluorination of the ring (which often lacks regiocontrol), this protocol establishes the stereocenter on a linear precursor derived from the chiral pool, ensuring high enantiopurity.

Part 1: Strategic Analysis & Conformational Logic

The Fluorine Effect in Medium Rings

Before synthesis, it is critical to understand where to place the fluorine atom. In seven-membered rings, the interaction between the electronegative fluorine and the nitrogen lone pair (or protonated ammonium) dictates the ring pucker.

- **Dipole Alignment:** In protonated azepanes, a C-F bond often aligns antiparallel to the N-H bond to minimize dipole repulsion, or engages in favorable electrostatic interactions (C-F...H-N⁺).^[3]
- **The Gauche Effect:** Fluorine prefers a gauche orientation relative to adjacent heteroatoms or electron-donating groups, stabilizing specific twist-chair or twist-boat conformations.

Application Insight: According to O'Hagan et al., placing fluorine at the C4 or C5 position of the azepane ring creates the most distinct conformational bias, often locking the ring into a specific chair-like geometry that mimics the bioactive conformation of proline-rich peptides.



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Figure 1: Logic flow for utilizing fluorine as a conformational control element in medium-ring heterocycles.

Part 2: Detailed Protocol – RCM Approach to (4S)-Fluoroazepane

This protocol utilizes a "Chiral Pool" strategy, starting from L-aspartic acid or allylglycine derivatives to establish the carbon backbone and stereochemistry before the difficult ring closure.

Materials & Reagents[1][2][4][5][6][7][8][9][10]

- Substrate: N-Boc-L-allylglycine (commercially available or synthesized from aspartic acid).
- Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.
Note: Deoxo-Fluor is thermally more stable than DAST.
- Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).
- Solvents: Dichloromethane (DCM, anhydrous), Toluene (degassed).

Step 1: Precursor Assembly & Stereoselective Fluorination

Objective: Create a linear diene containing a defined C-F stereocenter.

- Weinreb Amide Formation: Convert N-Boc-L-allylglycine to its Weinreb amide using EDCI/HOBt and N,O-dimethylhydroxylamine.
- Grignard Addition: Treat the amide with vinylmagnesium bromide at -78°C to yield the stereochemically defined allylic ketone.
- Diastereoselective Reduction: Use L-Selectride or $\text{NaBH}_4/\text{CeCl}_3$ (Luche reduction) to reduce the ketone to the alcohol.
 - Critical Checkpoint: Determine diastereomeric ratio (dr) via ^1H NMR. Isolate the syn-alcohol (or anti, depending on desired F-stereochemistry).

- Nucleophilic Fluorination:
 - Dissolve the alcohol in anhydrous DCM at -78°C .
 - Add Deoxo-Fluor (1.5 equiv) dropwise.
 - Allow to warm to RT overnight.
 - Mechanism:[\[1\]](#)[\[4\]](#)[\[5\]](#) The reaction proceeds via $\text{S}_{\text{N}}2$ inversion. If you start with an (S)-alcohol, you obtain the (R)-fluoride.
 - Safety: Quench carefully with sat. NaHCO_3 . Evolution of HF is possible.

Step 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclize the linear fluorinated diene into the 7-membered azepene.

Protocol:

- Dilution: Dissolve the fluorinated diene precursor in degassed anhydrous DCM.
 - Concentration Rule: High dilution (0.005 M to 0.01 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular dimerization (ADMET).
- Catalyst Addition: Add Grubbs II catalyst (5 mol%).
- Reflux: Heat to reflux (40°C) for 12–24 hours under Argon.
- Monitoring: Monitor by TLC or LC-MS. The disappearance of the terminal alkene signals in NMR is diagnostic.
- Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to remove the catalyst. Filter through Celite.

Step 3: Hydrogenation & Deprotection

Objective: Saturate the alkene to form the azepane and remove protecting groups.

- Dissolve the cyclic alkene (azepene) in MeOH.

- Add Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4 hours.
- Filter and concentrate to yield the N-Boc-(4S)-fluoroazepane.
- Deprotection (Optional): Treat with TFA/DCM (1:1) to generate the free amine salt.

Part 3: Characterization & Data Analysis

NMR Verification

The formation of the fluorinated azepane is confirmed by distinctive couplings.



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Workflow Visualization



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Figure 2: Step-by-step synthetic workflow for the construction of the fluorinated azepane scaffold.

Part 4: Expert Troubleshooting & Optimization

The "Ruthenium Problem"

Issue: Residual Ruthenium from the RCM step can chelate to the azepane nitrogen, complicating purification and affecting biological assays. Solution:

- Use DMSO (5 equiv relative to catalyst) added post-reaction and stir for 12h. This coordinates the Ru species, making them silica-insoluble.
- Alternatively, use lead tetraacetate oxidation of the catalyst residue (though toxic, it is effective for difficult removals).

Elimination vs. Substitution (Fluorination Step)

Issue: Allylic alcohols are prone to elimination (forming dienes) rather than substitution when treated with DAST. Solution:

- Keep the reaction strictly at -78°C during addition.
- Use Deoxo-Fluor instead of DAST (better thermal profile).
- If elimination persists, convert the alcohol to a tosylate/mesylate first, then displace with TBAF (tetrabutylammonium fluoride), although this is often slower.

Conformational Analysis for Drug Design

When docking these molecules, do not assume a simple chair.

- Protocol: Perform a conformational search (e.g., Monte Carlo/MMFF94) followed by DFT optimization (B3LYP/6-31G*) to identify the global minimum.
- Expectation: The fluorine substituent will likely occupy a position that maximizes the gauche interaction with the ring methylene groups, potentially distorting the ring into a twist-chair.

References

- O'Hagan, D., et al. (2013).[3] "Stereoselectively fluorinated N-heterocycles: a brief survey." *Beilstein Journal of Organic Chemistry*, 9, 2660–2668. [Link](#)
- Champagne, P. A., et al. (2015). "Stereoselective Synthesis of Fluorinated Nitrogen Heterocycles via Ring-Closing Metathesis." *Chemical Reviews*, 115(17), 9073–9174. [Link](#) (General Review context)
- Pahadi, N., et al. (2010). "Synthesis of 4-fluoro- and 5-fluoroazepan-2-ones." *Tetrahedron Letters*, 51(35), 4619-4621. [Link](#)
- Grubbs, R. H. (2006). "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." *Angewandte Chemie International Edition*, 45(23), 3760-3803. [Link](#)
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." *Journal of Medicinal Chemistry*, 61(14), 5822–5880. [Link](#)

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Sources

- 1. [Synthesis of Functionalized Azepines via Cu\(I\)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 2. [Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. [beilstein-journals.org \[beilstein-journals.org\]](http://beilstein-journals.org)
- 4. [air.unimi.it \[air.unimi.it\]](http://air.unimi.it)
- 5. [researchgate.net \[researchgate.net\]](http://researchgate.net)
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